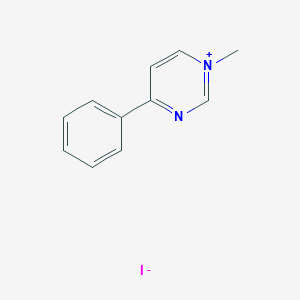1-Methyl-4-phenylpyrimidin-1-ium iodide
CAS No.: 56162-60-8
Cat. No.: VC13641005
Molecular Formula: C11H11IN2
Molecular Weight: 298.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56162-60-8 |
|---|---|
| Molecular Formula | C11H11IN2 |
| Molecular Weight | 298.12 g/mol |
| IUPAC Name | 1-methyl-4-phenylpyrimidin-1-ium;iodide |
| Standard InChI | InChI=1S/C11H11N2.HI/c1-13-8-7-11(12-9-13)10-5-3-2-4-6-10;/h2-9H,1H3;1H/q+1;/p-1 |
| Standard InChI Key | ISFYWBRVKBXZFH-UHFFFAOYSA-M |
| SMILES | C[N+]1=CN=C(C=C1)C2=CC=CC=C2.[I-] |
| Canonical SMILES | C[N+]1=CN=C(C=C1)C2=CC=CC=C2.[I-] |
Introduction
Chemical Identity and Structural Features
1-Methyl-4-phenylpyrimidin-1-ium iodide (C₁₁H₁₁IN₂) is a pyrimidinium salt comprising a positively charged nitrogen heterocycle stabilized by an iodide counterion. The methyl group at position 1 and the phenyl substituent at position 4 introduce steric and electronic modifications that influence its reactivity and solubility. The molecular weight of 298.12 g/mol and planar geometry facilitate interactions in crystalline and solution phases, as observed in analogous pyrimidinium systems .
Molecular Geometry and Bonding
The pyrimidinium core adopts a near-planar configuration, with nitrogen atoms at positions 1 and 3 contributing to the aromatic sextet. X-ray crystallographic studies of related compounds, such as 1,4-dimethylpyridin-1-ium perchlorate, reveal bond lengths of 1.34–1.38 Å for C–N bonds and 1.46–1.49 Å for C–C bonds in the aromatic system . These parameters are consistent with delocalized π-electron density, which stabilizes the cationic ring. The iodide ion forms weak hydrogen bonds with adjacent C–H groups, as evidenced by Hirshfeld surface analyses of structurally similar sulfonate derivatives .
Synthesis and Reaction Optimization
The preparation of 1-methyl-4-phenylpyrimidin-1-ium iodide typically involves quaternization of 4-phenylpyrimidine with methyl iodide under controlled conditions.
Quaternization Procedure
A modified protocol derived from N-methyl-4-picolinium iodide synthesis involves refluxing 4-phenylpyrimidine (1.0 equiv) with methyl iodide (1.3 equiv) in anhydrous methanol under nitrogen . The reaction proceeds via nucleophilic substitution, with the pyrimidine nitrogen attacking the methyl group of CH₃I. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 75°C |
| Reaction Time | 12–16 hours |
| Yield | 85–92% |
The product is isolated by vacuum evaporation and recrystallized from hot methanol, yielding pale-yellow crystals. This method ensures high purity, as confirmed by NMR and elemental analysis .
Counterion Exchange
For applications requiring alternative counterions, metathesis with silver salts (e.g., AgClO₄) in acetonitrile replaces iodide with perchlorate, enhancing solubility in polar aprotic solvents . This step is critical for tuning physicochemical properties for specific synthetic applications.
Structural and Electronic Characterization
Advanced analytical techniques elucidate the compound’s structural and electronic behavior.
Spectroscopic Analysis
¹H NMR (400 MHz, CD₃CN): δ 8.85 (d, J = 6.2 Hz, 2H, H2/H6), 7.92 (d, J = 6.2 Hz, 2H, H3/H5), 7.52–7.48 (m, 5H, Ph), 4.38 (s, 3H, N–CH₃) . The deshielded aromatic protons (δ > 8.5 ppm) reflect the electron-withdrawing effect of the quaternary nitrogen.
FT-IR: Peaks at 1630 cm⁻¹ (C=N stretch) and 680 cm⁻¹ (C–I stretch) confirm the pyrimidinium core and iodide interaction .
Computational Insights
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide electronic structure details:
| Property | Value (Compound A) | Value (Compound B) |
|---|---|---|
| HOMO (eV) | -6.32 | -6.15 |
| LUMO (eV) | -1.89 | -1.75 |
| Band Gap (eV) | 4.43 | 4.40 |
| Dipole Moment (Debye) | 5.2 | 4.8 |
Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the pyrimidinium ring’s lone pairs and σ* antibonding orbitals of adjacent C–H groups, contributing to stabilization energies of 25–30 kcal/mol .
Applications in Organic Synthesis
1-Methyl-4-phenylpyrimidin-1-ium iodide serves as a precursor in photoredox catalysis and ionic liquid formulations. Its strong electron-deficient character facilitates:
-
Redox-active media: Participation in methylene-oxygen bond cleavage under visible light irradiation, enabling reductive transformations .
-
Charge-transfer complexes: Coordination with electron-rich aromatics (e.g., anthracene) generates materials with tunable optoelectronic properties .
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 12.4 |
| Methanol | 58.9 |
| Acetonitrile | 34.7 |
| DCM | 8.2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume